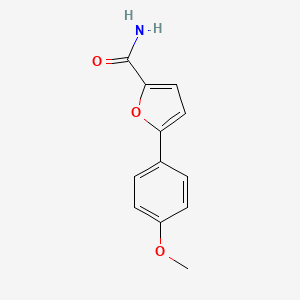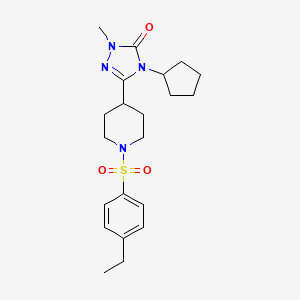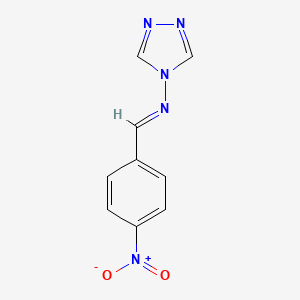
5-(4-Methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Group:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
5-(4-Nitrophenyl)furan-2-carboxamide: Contains a nitro group instead of a methoxy group.
5-(4-Methylphenyl)furan-2-carboxamide: Features a methyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxyphenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in distinct biological activities and chemical behavior compared to its analogs.
Properties
CAS No. |
61941-98-8 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
ZURJHNWXHWLCDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11114697.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11114698.png)
![N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate](/img/structure/B11114712.png)

![2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)

![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114759.png)
![N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11114762.png)
![Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11114771.png)
![2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11114772.png)
![4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B11114778.png)
